molecular formula C9H10N2O B3188984 5-Benzofurancarboximidamide, 2,3-dihydro- CAS No. 262847-55-2

5-Benzofurancarboximidamide, 2,3-dihydro-

Cat. No.: B3188984
CAS No.: 262847-55-2
M. Wt: 162.19 g/mol
InChI Key: QPPRWHLVMZSVNC-UHFFFAOYSA-N
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Description

Overview of Dihydrobenzofuran Derivatives in Organic Synthesis and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) scaffold, also known as coumaran, represents a partially saturated version of the benzofuran (B130515) ring system and is a key pharmacophore found in many natural products and bioactive molecules. nih.govresearchgate.net This structural motif is present in natural products that exhibit a wide array of biological activities, including anti-HIV, antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The interest in 2,3-dihydrobenzofurans is continually growing due to their demonstrated therapeutic potential. researchgate.net

In medicinal chemistry, these derivatives have been investigated for various applications. For instance, they have been designed as inhibitors of phosphodiesterase 1B (PDE1B), an enzyme considered a drug target for certain psychological and neurological disorders. nih.gov They have also been explored as potent anti-inflammatory agents, with some analogues showing greater potency than established drugs like diclofenac (B195802) in preclinical models. nih.gov Furthermore, the 2,3-dihydro-5-benzofuranol ring system has been used as a template for designing antioxidant-based inhibitors of leukotriene biosynthesis, which are implicated in asthma and inflammatory conditions. nih.gov The synthesis of these compounds is an active area of research, with various methods established to construct the dihydrobenzofuran core. researchgate.netsemanticscholar.org

The following table summarizes the diverse biological activities reported for various dihydrobenzofuran derivatives:

Derivative Class Biological Activity / Target Reference
General DihydrobenzofuransAnticancer, Antimalarial, Anti-HIV, Antimicrobial researchgate.net
Fluorinated DihydrobenzofuransAnti-inflammatory, Anticancer nih.gov
Dihydrobenzofuran NeolignansCytotoxic, Antioxidant, Neuroprotective researchgate.net
2,3-Dihydrobenzofuran-2-onesAnti-inflammatory, Prostaglandin (B15479496) Synthesis Inhibition nih.gov
2,3-Dihydro-5-benzofuranolsAntioxidant, Leukotriene Biosynthesis Inhibition nih.gov
General DihydrobenzofuransPhosphodiesterase 1B (PDE1B) Inhibition nih.gov
DihydrodibenzofuransCasein Kinase 2 (CK2) Inhibition acs.org

Significance of the Carboximidamide Functional Group in Ligand Design

The carboximidamide group, also known as an amidine, is a functional group that has gained significant traction in modern ligand design and medicinal chemistry. It is structurally related to the more common carboxamide group but possesses distinct electronic and hydrogen-bonding properties. jocpr.com

A key feature of the carboximidamide moiety is its basicity; it is typically protonated at physiological pH, allowing it to form strong, charge-assisted hydrogen bonds and electrostatic interactions with biological targets. nih.gov This ability to engage in robust binding interactions makes it a valuable functional group for enhancing the potency and selectivity of drug candidates.

In drug design, the carboximidamide group is often considered a bioisostere for other functional groups. Bioisosteric replacement is a strategy used to modify a molecule's properties while retaining its desired biological activity. drughunter.com For example, the carboximidamide moiety has been incorporated as a bioisostere of carboxylic acids and esters with the aim of improving pharmacokinetic profiles. nih.gov Its presence has been shown to be essential for the activity of certain kinase inhibitors and has been featured in novel compounds designed as multi-targeted antiproliferative agents. nih.gov The strategic placement of a carboximidamide group can significantly influence a molecule's interaction with its target, as demonstrated in the development of inhibitors for enzymes like SARS-CoV PLpro. nih.gov

Rationale for Research Focus on 5-Benzofurancarboximidamide, 2,3-dihydro-

While specific research detailing the rationale for focusing solely on 5-Benzofurancarboximidamide, 2,3-dihydro- is not extensively available in the public literature, a compelling scientific justification can be constructed based on the established value of its constituent parts. The investigation of this particular molecule is a logical step in chemical and biological research, driven by the principles of medicinal chemistry and structure-activity relationship (SAR) studies.

The core of the molecule is the 2,3-dihydrobenzofuran scaffold. As established, this is a "privileged structure" known to be a component of numerous compounds with significant biological activity, including anti-inflammatory, anticancer, and neuroprotective properties. researchgate.netnih.govnih.gov Researchers often use such proven scaffolds as a chemical platform to design new molecules with potentially improved or novel therapeutic effects. nih.gov

The second key component is the carboximidamide (amidine) group at the 5-position. This functional group is a potent hydrogen bond donor and, being basic, is protonated at physiological pH. This allows it to form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding sites of enzymes or receptors. nih.gov This feature is frequently exploited in drug design to anchor a ligand to its biological target, thereby increasing binding affinity and specificity. For example, benzamidine (B55565) derivatives are known to target a variety of enzymes. nih.gov

Therefore, the rationale for synthesizing and studying 5-Benzofurancarboximidamide, 2,3-dihydro- is to strategically combine the favorable drug-like properties of the dihydrobenzofuran scaffold with the potent target-binding capabilities of the carboximidamide group. This molecular architecture could be designed to target a range of enzymes where a hydrophobic binding pocket (to accommodate the dihydrobenzofuran) is located near a key acidic amino acid residue (to interact with the carboximidamide). A patent for 2,3-dihydrobenzofuran-5-yl compounds as DYRK kinase inhibitors suggests that this scaffold is of interest for enzyme inhibition. google.com The combination of these two moieties represents a rational approach to creating novel ligands with the potential for high potency and selectivity against various therapeutic targets.

Table of Compound Properties Below are the basic chemical properties for the compound of interest.

PropertyValue
Compound Name 5-Benzofurancarboximidamide, 2,3-dihydro-
Synonyms 2,3-dihydro-1-benzofuran-5-carboximidamide
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 183300-71-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRWHLVMZSVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280146
Record name 2,3-Dihydro-5-benzofurancarboximidamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262847-55-2
Record name 2,3-Dihydro-5-benzofurancarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262847-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-benzofurancarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core

The 2,3-dihydrobenzofuran (DHB) scaffold is a key structural motif found in numerous natural products and pharmacologically active compounds. cnr.itnih.gov Its synthesis has been a subject of extensive research, leading to a variety of strategic approaches. These can be broadly categorized as intramolecular and intermolecular methods. cnr.itresearchgate.net

Intramolecular Approaches: These strategies are among the most common and often involve the cyclization of a suitably substituted phenol (B47542).

O-Alkylation/Cyclization: The most classical approach involves the intramolecular Williamson ether synthesis, where a phenol is alkylated with a molecule containing a leaving group, followed by cyclization. A common variant is the cyclization of ortho-allylphenols. researchgate.net

Transition-Metal-Catalyzed Cyclizations: Modern synthetic methods frequently employ transition metals like palladium (Pd), rhodium (Rh), copper (Cu), and iridium (Ir) to catalyze the formation of the dihydrofuran ring. nih.gov These include:

Heck Reactions: Intramolecular Heck reactions of o-halophenols with tethered alkenes are effective for creating the C2-C3 bond. researchgate.net

C-H Activation/Functionalization: Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by annulation with dienes provides a redox-neutral pathway to DHB derivatives. organic-chemistry.org Similarly, palladium-catalyzed intramolecular C(sp³)–H and C(sp²)-H coupling of alkyl phenyl ethers has been developed. nih.gov

Intermolecular Approaches: These methods construct the ring by bringing together two different molecular fragments.

[3+2] and [4+1] Cycloadditions: These reactions are powerful tools for building the heterocyclic ring. For instance, the reaction of o-quinone methides, generated in situ, with various partners can yield substituted 2,3-dihydrobenzofurans. cnr.itresearchgate.net Similarly, a formal [4+1] annulation using pyridinium (B92312) ylides can produce trans-2,3-disubstituted dihydrobenzofurans. researchgate.net

A summary of key strategies is provided in the table below.

Strategy Description Key Reagents/Catalysts Reference
Intramolecular O-AlkylationCyclization of a phenol derivative with a tethered electrophile (e.g., an epoxide or alkyl halide).Base (e.g., Cs2CO3, KOH) researchgate.netnih.gov
Intramolecular Heck ReactionPalladium-catalyzed cyclization of an o-halophenol tethered to an alkene.Pd catalyst (e.g., Pd(OAc)2) researchgate.net
C-H Activation/AnnulationRhodium-catalyzed reaction of N-phenoxyacetamides with 1,3-dienes.Rh(III) catalyst organic-chemistry.org
[3+2] CycloadditionReaction of a three-atom component (e.g., quinone ester) with a two-atom component (e.g., styrene).Cu catalyst researchgate.net
[4+1] CycloadditionReaction of an in situ generated o-quinone methide with a one-atom component (e.g., carbene-like species).Phosphorus(III) reagents cnr.it

Approaches for Regioselective Carboximidamide Formation at the 5-Position

Achieving regioselective functionalization at the C-5 position is critical for the synthesis of the target compound. This is typically accomplished by starting with a benzene-ring precursor that already contains a functional group at the position para to the hydroxyl or its synthetic equivalent. This directing group can then be converted into the desired carboximidamide moiety.

A common and effective strategy involves the following steps:

Precursor Selection: Start with a 4-substituted phenol, such as 4-cyanophenol or 4-nitrophenol. The substituent at this position will ultimately become the C-5 substituent of the dihydrobenzofuran ring.

Ring Formation: Construct the dihydrofuran ring using one of the methods described in section 2.1. For example, an O-allylation followed by a Claisen rearrangement and subsequent cyclization can be employed.

Functional Group Transformation: Convert the C-5 substituent into a nitrile group (-CN) if it is not already present. For instance, a nitro group can be reduced to an amine, which is then converted to the nitrile via the Sandmeyer reaction.

Carboximidamide Synthesis (Pinner Reaction): The final carboximidamide group is most commonly synthesized from the corresponding nitrile. The Pinner reaction involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl). This forms an imidate hydrochloride salt. Subsequent treatment of this intermediate with ammonia (B1221849) furnishes the desired carboximidamide hydrochloride.

This sequence ensures that the carboximidamide group is installed exclusively at the C-5 position of the heterocyclic core.

Optimized Synthetic Routes for 5-Benzofurancarboximidamide, 2,3-dihydro-

An optimized synthetic route combines efficiency, regioselectivity, and accessibility of starting materials. A plausible and efficient pathway is illustrated below, starting from the readily available 4-cyanophenol.

Optimized Synthetic Pathway

O-Allylation: 4-Cyanophenol is reacted with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to form 4-(allyloxy)benzonitrile.

Claisen Rearrangement: The resulting allyl ether is heated to induce a thermal Claisen rearrangement, which relocates the allyl group to the ortho position, yielding 2-allyl-4-cyanophenol.

Oxidative Cyclization/Isomerization: The ortho-allylphenol undergoes an oxidative cyclization. Often, this is achieved using a palladium catalyst, which can also isomerize the exocyclic double bond into the ring, directly forming 5-cyano-2-methyl-2,3-dihydrobenzofuran. Alternatively, ozonolysis followed by reductive workup can convert the allyl group to a 2-hydroxyethyl group, which can then be cyclized under acidic conditions to form the unsubstituted dihydrofuran ring. For the synthesis of the title compound (unsubstituted at C2/C3), a different cyclization precursor is needed, such as reacting 4-cyanophenol with ethylene (B1197577) carbonate or a similar 2-carbon electrophile.

Formation of 5-Cyano-2,3-dihydrobenzofuran: A more direct route involves the reaction of 4-cyanophenol with a suitable 1,2-dihaloethane under basic conditions to form the 2,3-dihydrofuran (B140613) ring.

Pinner Reaction: The 5-cyano-2,3-dihydrobenzofuran intermediate is then subjected to the Pinner reaction. It is treated with anhydrous ethanol (B145695) and HCl gas to form the ethyl imidate hydrochloride intermediate.

Ammonolysis: The imidate intermediate is reacted with ammonia in an alcoholic solvent to yield the final product, 5-Benzofurancarboximidamide, 2,3-dihydro- , typically as a hydrochloride salt.

Derivatization Strategies and Analogue Synthesis

Derivatization of the parent compound is crucial for exploring structure-activity relationships in medicinal chemistry. Modifications can be made at the carboximidamide group, the benzofuran (B130515) ring system, or by controlling stereochemistry.

The amidine functionality can be readily modified. A particularly important class of derivatives is the N-hydroxycarboximidamides, also known as amidoximes. These are typically synthesized by reacting the C-5 nitrile precursor (5-cyano-2,3-dihydrobenzofuran) with hydroxylamine (B1172632) (NH₂OH). This reaction is usually straightforward and provides direct access to N-hydroxy-5-benzofurancarboximidamide, 2,3-dihydro- .

Substituents can be introduced onto either the aromatic or the heterocyclic portion of the scaffold.

Aromatic Ring Substitution: Additional substituents on the benzene (B151609) ring are most easily introduced by starting with an appropriately substituted phenol precursor. For example, using a substituted hydroquinone (B1673460) can lead to 5-hydroxybenzofuran derivatives. thieme-connect.de Halogenation or nitration of the 2,3-dihydrobenzofuran core can also be performed, although regioselectivity can be an issue. For instance, bromination can lead to substitution on the benzene ring or even on an activated alkyl group attached to the ring. nih.gov

Dihydrofuran Ring Substitution: Substituents at the C-2 and C-3 positions are typically installed during the ring construction. nih.gov For example, using substituted allyl phenols in the cyclization step can introduce alkyl or aryl groups at C-2. researchgate.net The synthesis of 2,3-disubstituted dihydrobenzofurans can be achieved with high stereocontrol using rhodium-catalyzed cascade reactions. researchgate.net

When the dihydrofuran ring is substituted at the C-2 or C-3 positions, chiral centers are created. The synthesis of specific stereoisomers is a key challenge addressed by asymmetric synthesis.

Asymmetric Catalysis: Enantiomerically pure products can be obtained through the use of chiral catalysts. For example, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org Bifunctional aminoboronic acids have been used to catalyze intramolecular oxa-Michael reactions to give products with high enantiomeric excess (ee). organic-chemistry.org Organocatalytic [3+2] cycloadditions using chiral squaramide-based catalysts also provide an efficient route to enantioenriched fused-ring systems. mdpi.com

Chiral Resolution: Racemic mixtures of diastereomers can be separated using chromatographic techniques. For example, the stereoisomers of 3-(2,3-dihydrobenzofuran-2-yl)quinuclidine were successfully separated by chromatography of their borane (B79455) complexes. nih.gov The absolute configuration of the separated isomers is often determined by X-ray crystallography. nih.gov

The choice of strategy allows for the synthesis of the full complement of stereoisomers, which is vital for pharmacological studies, as biological activity is often highly dependent on stereochemistry. researchgate.netnih.gov

Structural Elucidation and Analytical Characterization

Spectroscopic Confirmation of Chemical Structure

Spectroscopic methods are fundamental in determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Benzofurancarboximidamide, 2,3-dihydro-, both ¹H and ¹³C NMR would provide crucial information about the number and connectivity of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and carboximidamide protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The two methylene groups of the dihydrofuran ring would likely present as two distinct multiplets, a triplet of triplets, due to coupling with each other and with the adjacent aromatic protons. The protons of the carboximidamide group (-C(=NH)NH₂) would be observable as broad singlets, and their chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen of the dihydrofuran ring appearing at the lower end of this range. The methylene carbons of the dihydrofuran ring would be found in the aliphatic region (δ 20-80 ppm). The carbon of the carboximidamide group would be expected in the downfield region, typically around δ 160-170 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 5-Benzofurancarboximidamide, 2,3-dihydro- in DMSO-d₆

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2~4.5 (t)C-2: ~71
H-3~3.2 (t)C-3: ~29
H-4~7.6 (d)C-3a: ~128
H-6~7.5 (dd)C-4: ~125
H-7~6.9 (d)C-5: ~122
-C(=NH)NH₂~8.5 (br s), ~9.0 (br s)C-6: ~129
C-7: ~111
C-7a: ~160
-C(=NH)NH₂: ~165

Note: Predicted values are illustrative and can vary based on experimental conditions. t = triplet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure through fragmentation patterns. For 5-Benzofurancarboximidamide, 2,3-dihydro-, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of ammonia (B1221849) (NH₃) or the entire carboximidamide group, providing further structural confirmation.

Interactive Data Table: Expected Mass Spectrometry Data for 5-Benzofurancarboximidamide, 2,3-dihydro-

Analysis TypeExpected Result
Molecular FormulaC₉H₁₀N₂O
Exact Mass162.0793
[M+H]⁺ (m/z)163.0866
Major Fragmentation Ions (m/z)146 ([M-NH₃]⁺), 119 ([M-C(=NH)NH₂]⁺)

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

IR Spectroscopy: The IR spectrum of 5-Benzofurancarboximidamide, 2,3-dihydro- is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine and imine in the carboximidamide group would appear as broad bands in the 3100-3400 cm⁻¹ region. The C=N stretching of the imine would be observed around 1650 cm⁻¹. The C-O-C stretching of the dihydrofuran ring would likely show a strong band in the 1050-1250 cm⁻¹ range. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C=N bond would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for 5-Benzofurancarboximidamide, 2,3-dihydro-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine/Imine (N-H)Stretching3100-3400 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Imine (C=N)Stretching~1650
Aromatic C=CStretching1450-1600
Ether (C-O-C)Stretching1050-1250

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzofuran (B130515) scaffold of 5-Benzofurancarboximidamide, 2,3-dihydro- contains a chromophore that absorbs UV light. The spectrum is expected to show absorption maxima corresponding to π → π* transitions of the aromatic ring. The presence of the carboximidamide group as a substituent may cause a slight shift in the absorption wavelength compared to the unsubstituted 2,3-dihydrobenzofuran (B1216630).

Interactive Data Table: Expected UV-Vis Absorption Maxima for 5-Benzofurancarboximidamide, 2,3-dihydro- in Methanol

TransitionExpected λmax (nm)
π → π*~280-290

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of 5-Benzofurancarboximidamide, 2,3-dihydro-.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable. The purity can be quantified by integrating the peak area of the main component relative to any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. The retention factor (Rf) value on a specific stationary phase with a given mobile phase can be used as a characteristic property of the compound.

Gas Chromatography (GC): Depending on the thermal stability and volatility of the compound, gas chromatography, often coupled with mass spectrometry (GC-MS), could also be used for purity analysis and identification.

Interactive Data Table: Illustrative Chromatographic Data for 5-Benzofurancarboximidamide, 2,3-dihydro-

TechniqueStationary PhaseMobile PhaseTypical Result
HPLCC18Acetonitrile/Water (gradient)Retention Time: ~5-10 min
TLCSilica GelEthyl Acetate/Hexane (1:1)Rf: ~0.4

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 5-Benzofurancarboximidamide, 2,3-dihydro-. The inherent polarity of the carboximidamide group makes reverse-phase HPLC a particularly suitable method for its separation and quantification.

Detailed research findings indicate that a robust HPLC method for this compound would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase, a critical component in achieving good separation, is often a gradient mixture of an aqueous solvent, frequently with a pH modifier like formic or phosphoric acid, and an organic solvent such as acetonitrile or methanol. sielc.com The acidic modifier helps to ensure the consistent protonation of the basic carboximidamide group, leading to sharp, symmetrical peaks.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the benzofuran ring system is chromophoric. For more definitive identification and structural elucidation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govnih.gov This powerful combination provides not only the retention time of the compound but also its mass-to-charge ratio and fragmentation pattern, which are highly specific and can be used to confirm the molecular structure.

Below is a table summarizing a typical set of HPLC parameters that could be used for the analysis of 5-Benzofurancarboximidamide, 2,3-dihydro-.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the separation and analysis of volatile compounds. While 5-Benzofurancarboximidamide, 2,3-dihydro- has a relatively high boiling point due to its polar functional group, GC analysis is feasible, often after a derivatization step to increase its volatility and thermal stability. However, direct analysis is also possible under specific conditions.

The most common approach involves coupling GC with a Mass Spectrometer (GC-MS), which serves as a highly sensitive and specific detector. researchgate.netnih.govresearchgate.net In a typical GC-MS analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. The column, often coated with a non-polar or mid-polar stationary phase, separates compounds based on their boiling points and interactions with the phase.

For the analysis of related 2,3-dihydrobenzofuran derivatives, such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran, specific GC programs have been successfully developed. researchgate.net These methods involve a temperature-programmed oven to ensure that compounds with different volatilities are eluted effectively. The injector is operated in split mode to handle concentrated samples without overloading the column. researchgate.net Upon elution from the column, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

A representative set of GC-MS parameters for the analysis of this class of compounds is detailed in the table below.

ParameterValue
Column Fused silica capillary column (e.g., 5% phenylmethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-550 amu

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a 2,3-dihydrobenzofuran (B1216630) derivative, might interact with a biological target, typically a protein.

Research on related compounds has demonstrated the utility of this approach. For instance, novel 2,3-dihydrobenzofuran-7-carboxamide derivatives have been evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) nih.gov. Molecular docking studies in such cases help to elucidate the specific binding modes within the active site of the enzyme. Crystal structures of inhibitors bound to PARP-1 have provided detailed insights into these interactions, guiding further structural modifications to enhance potency nih.gov.

Similarly, studies on 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A (Srt A) utilized molecular docking to reveal binding patterns. These analyses showed that potent inhibitors share a similar binding pattern with the natural substrate in the enzyme's binding pocket, forming key hydrogen bond interactions with critical residues like Cys184, Trp194, and Arg197 nih.gov. In another example, a series of 2,3-dihydro-1-benzofuran derivatives were identified as potent and selective cannabinoid receptor 2 (CB2) agonists, with ligand-steered modeling used to predict their binding modes nih.gov.

These studies collectively indicate that the 2,3-dihydrobenzofuran scaffold can be effectively modeled to predict interactions with various biological targets. The key interactions typically involve hydrogen bonds formed by the carboxamide or similar functional groups and hydrophobic interactions involving the benzofuran (B130515) ring system.

Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives

Derivative ClassTarget ProteinKey Findings
2,3-dihydrobenzofuran-7-carboxamidePoly(ADP-ribose)polymerase-1 (PARP-1)Structure-based design identified key interactions, leading to a 30-fold improvement in potency for some analogs nih.gov.
2-phenyl-benzofuran-3-carboxamideStaphylococcus aureus Sortase A (Srt A)Docking revealed H-bond interactions with Cys184, Trp194, and Arg197, mimicking the natural substrate nih.gov.
2,3-dihydro-1-benzofuran derivativesCannabinoid Receptor 2 (CB2)A multidisciplinary approach including binding mode prediction helped design potent and selective CB2 agonists nih.gov.
2,3-dihydrobenzofuran derivativesPhosphodiesterase 1B (PDE1B)Ensemble docking using multiple crystal structures was performed to identify lead inhibitors with novel chemical scaffolds nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities fiveable.me. This allows for the prediction of the activity of new, unsynthesized compounds.

Numerous QSAR studies have been successfully conducted on benzofuran derivatives to predict their activity against various biological targets. These models are built using molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties fiveable.me.

For example, a 3D-QSAR model was developed for a series of benzofuran salicylic acid derivatives as inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a target for autoimmune diseases. The resulting model showed a high correlation coefficient (r² = 0.9146) for the training set and excellent predictive power (Q² = 0.7068) for the test set, revealing key structural insights for designing more potent analogs nih.gov. Another QSAR study on benzofuran and indole derivatives as histone lysine methyl transferase (HKMT) inhibitors also yielded a robust model (R² = 0.9328) with strong predictive ability (R²ext = 0.929), which was then used to design novel compounds with potentially enhanced anticancer activity eurjchem.com.

Furthermore, QSAR models have been established for benzofuran biphenyl derivatives as inhibitors of Protein Tyrosine Phosphatase-1B (PTPase-1B), a target in diabetes research nih.gov. These models help to understand the influence of different physicochemical parameters and substituents on inhibitory activity, thereby guiding the design of more effective molecules nih.gov.

Table 2: Statistical Validation of QSAR Models for Benzofuran Derivatives

Derivative SeriesTargetModel TypeCorrelation Coefficient (r² or R²)Predictive Power (q² or Q²)External Validation (pred_r² or R²ext)
Benzofuran salicylic acidsLYP Inhibitors3D-QSAR0.9146 nih.gov0.7068 nih.govNot Reported
Benzofuran and indolesHKMT Inhibitors2D-QSAR (MLR)0.9328 eurjchem.com0.9212 eurjchem.com0.929 eurjchem.com
ArylbenzofuransHistamine H3 Antagonists2D-QSAR (PLS)0.8662 0.6029 0.3940
Benzofuran-based hybridsVasodilators2D-QSAR0.816 mdpi.com0.731 (R²cvOO) mdpi.comNot Reported
Benzofuran biphenylsPTPase-1B Inhibitors2D-QSAR0.86 nih.govNot ReportedNot Reported

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods provide detailed information about electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

In the context of benzofuran derivatives, DFT calculations have been used to support and explain the findings from QSAR models. For instance, in the study of benzofuran salicylic acid derivatives as LYP inhibitors, the most active and inactive compounds were subjected to electronic structure analysis using DFT at the B3LYP/3-21(*)G level nih.gov. This analysis helped to rationalize the 3D-QSAR predictions by correlating electronic properties with observed biological activity nih.gov.

Similarly, a study on benzofuran and indole derivatives as HKMT inhibitors employed DFT analysis to confirm the drug-like properties of newly designed compounds eurjchem.com. By calculating electronic parameters, researchers can gain a deeper understanding of how a molecule's electronic characteristics influence its ability to interact with a biological target, complementing the structural insights from docking and QSAR.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking and for analyzing the conformational changes that occur upon binding.

For newly designed benzofuran and indole derivatives targeting HKMT, 100-nanosecond MD simulations were performed to determine the stability of the ligand-receptor complexes eurjchem.com. Such simulations can confirm that the docked pose is stable and that the key interactions are maintained over time.

In a study focused on designing 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B, MD simulations were a key part of the workflow to validate the stability of the docked compounds nih.gov. Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation provides quantitative measures of the complex's stability and the flexibility of different parts of the protein and ligand nih.govresearchgate.net. These simulations are essential for refining hit compounds and ensuring that the predicted binding mode is physically realistic and stable.

In Silico Screening for Identification of Novel Biological Targets or Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target nih.gov. This can be done using either ligand-based or structure-based approaches. Ligand-based methods search for molecules with similar properties to known active compounds, while structure-based methods dock library compounds into the target's binding site.

Pharmacophore-based screening, a type of ligand-based screening, was utilized to design novel inhibitors of PDE1B from a library of 2,3-dihydrobenzofuran derivatives nih.gov. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model is then used as a 3D query to filter large databases for compounds that match these features.

Virtual screening has also been applied to identify potential inhibitors for various other targets. For example, a ligand-based virtual screening of the ZINC15 database using a benzimidazole substructure (a related heterocyclic system) successfully identified new trypanocidal agents nih.gov. This demonstrates the power of in silico screening to explore vast chemical space efficiently and identify novel analogues or potential new biological targets for a given chemical scaffold, such as 2,3-dihydrobenzofuran.

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced Synthetic Methodologies for Diversification

The synthesis of substituted 2,3-dihydrobenzofurans is well-established, with numerous methods available for the construction of the core heterocyclic system. cnr.itorganic-chemistry.org These strategies often involve the cyclization of appropriately substituted phenols. cnr.itorganic-chemistry.org For instance, palladium-catalyzed intramolecular cyclization of o-allylphenols or related substrates provides a versatile route to the 2,3-dihydrobenzofuran (B1216630) ring. organic-chemistry.org

Future synthetic efforts for producing a library of 2,3-dihydro-5-benzofurancarboximidamide analogs would likely focus on a multi-step approach. A plausible synthetic route could commence with a commercially available or readily synthesized 5-cyano-2,3-dihydrobenzofuran or a related precursor such as 2,3-dihydrobenzofuran-5-carboxylic acid. The cyano group can be converted to a carboximidamide via the Pinner reaction or by treatment with lithium bis(trimethylsilyl)amide followed by methanolysis. Alternatively, the carboxylic acid could be converted to the corresponding amide, which can then be transformed into the target amidine. mdpi.com

A key area for future research will be the development of more efficient and modular synthetic routes that allow for the introduction of a wide range of substituents on both the aromatic ring and the dihydrofuran moiety. This would facilitate the generation of a diverse chemical library for biological screening. nih.gov Advanced methods, such as C-H activation, could be explored to directly functionalize the 2,3-dihydrobenzofuran scaffold at various positions, offering a more atom-economical approach to diversification. nih.gov

Exploration of Novel Biological Targets Beyond Initial Findings

While no specific biological targets for 2,3-dihydro-5-benzofurancarboximidamide have been reported, the activities of structurally related compounds provide a strong basis for future investigations. The 2,3-dihydrobenzofuran core is present in inhibitors of several important enzymes and receptors.

For example, derivatives of 2,3-dihydrobenzofuran have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways, particularly in certain types of lymphoma. nih.gov Other analogs have been developed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov Furthermore, the 2,3-dihydrobenzofuran scaffold has served as a template for the design of selective agonists for the cannabinoid receptor 2 (CB2), a target for neuropathic pain. researchgate.net

The carboximidamide group is a bioisostere of a carboxylate or an amide and is known to interact with various biological targets, often through hydrogen bonding and electrostatic interactions. nih.govnih.gov Given the prevalence of amidine-containing molecules as enzyme inhibitors (e.g., serine proteases), future research should explore the potential of 2,3-dihydro-5-benzofurancarboximidamide and its analogs as inhibitors of proteases, kinases, and other enzymes where a positively charged or strongly hydrogen-bonding group is beneficial for binding.

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The design and synthesis of next-generation analogues of 2,3-dihydro-5-benzofurancarboximidamide would be guided by structure-activity relationship (SAR) studies on initial lead compounds. By systematically modifying the substituents on the 2,3-dihydrobenzofuran core, researchers can optimize potency, selectivity, and pharmacokinetic properties.

For instance, if initial screening reveals activity against a particular kinase, computational modeling and medicinal chemistry strategies would be employed to design analogues with improved binding affinity and selectivity. This could involve the introduction of various functional groups at different positions of the benzofuran (B130515) ring to probe for additional interactions with the target protein. The use of bioisosteric replacements for the amidine group, such as guanidine (B92328) or other basic moieties, could also be explored to modulate the compound's pKa and interaction profile. nih.gov

The following table summarizes the biological activities of some reported 2,3-dihydrobenzofuran derivatives, which can serve as a starting point for designing new analogues.

Compound ClassBiological TargetReported Activity
2,3-dihydrobenzofuran derivativesIRAK4IC50 = 8.7 nM for a representative compound nih.gov
2,3-dihydrobenzofuran derivativesmPGES-1Low micromolar range activity nih.gov
2,3-dihydro-1-benzofuran derivativesCannabinoid Receptor 2 (CB2)Potent and selective agonists researchgate.net
2,3-dihydrobenzofuran-2-onesProstaglandin SynthesisPotent inhibitors nih.gov

Application as Chemical Probes for Elucidating Biological Processes

Compounds with a well-defined mechanism of action and a suitable scaffold can be developed into chemical probes to study biological processes. If 2,3-dihydro-5-benzofurancarboximidamide or its analogues are found to be potent and selective inhibitors of a particular target, they could be modified to create such probes.

This would involve the attachment of a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to a non-essential position of the molecule. Such tagged probes would allow for the visualization of the target protein in cells, the study of its subcellular localization, and its interaction with other proteins. For example, a fluorescently-labeled version of a selective inhibitor could be used in fluorescence microscopy to monitor the distribution of the target enzyme.

Another application is the development of affinity-based probes for target identification and validation. This involves designing a probe with a reactive group that can covalently bind to the target protein upon photoactivation, allowing for its subsequent isolation and identification by mass spectrometry. A recent study demonstrated the use of a trans-cyclooctene (B1233481) (TCO)-tagged inhibitor to confirm target engagement with the kinesin HSET in cells using a click-chemistry approach, providing a template for how such probes could be developed from a novel scaffold. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Benzofurancarboximidamide, 2,3-dihydro-?

A practical approach involves modifying benzofuran carboxylic acid derivatives. For example, benzofuran-2-carboxylic acid can be synthesized via oxidative coupling using FeCl₃ porphyrin, O₂, KOH, and ethanol at 130°C (21.7% yield) . To convert the carboxylic acid to the amidine group, activation with reagents like thionyl chloride (to form acyl chloride) followed by reaction with ammonia or substituted amines under controlled pH is a common strategy. Intermediate purification via recrystallization or column chromatography is critical to avoid side products.

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR (¹H/¹³C): To confirm the dihydrobenzofuran backbone and amidine substitution pattern.
  • IR Spectroscopy: Identifies N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS for protonated molecular ion [M+H]⁺).
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks, especially for amidine tautomers.

Q. What are the stability considerations for storage and handling?

Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or hydrolysis of the amidine group . Use inert atmospheres (N₂/Ar) during reactions to minimize degradation. Pre-experiment stability assays (e.g., TGA/DSC) are advised to assess thermal sensitivity.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for amidine derivatives?

A 2³ factorial design can systematically evaluate variables:

  • Factors: Temperature (25–80°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (THF vs. DMF).
  • Response Variables: Yield, purity (HPLC), and reaction time.
    Statistical tools like ANOVA identify significant interactions (e.g., high temperature accelerates cyclization but risks decomposition) . Pilot studies using Design-Expert® or Minitab® are recommended to minimize experimental runs.

Q. How to resolve contradictions in reported bioactivity data?

  • Assay Validation: Cross-check purity (>95% via HPLC) and confirm batch-to-batch consistency .
  • Meta-Analysis: Compare IC₅₀ values across studies using standardized protocols (e.g., fixed cell lines vs. primary cultures).
  • Theoretical Frameworks: Link discrepancies to differences in target binding (e.g., amidine’s tautomeric forms affecting enzyme inhibition) .

Q. What computational approaches predict structure-activity relationships (SAR)?

  • Molecular Docking: Use AutoDock Vina to model amidine interactions with biological targets (e.g., serine proteases).
  • DFT Calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites on the benzofuran core.
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity using MOE® or Schrödinger .

Methodological Guidance

Q. How to design a mechanistic study for amidine reactivity?

  • Isotopic Labeling: Use ¹⁵N-labeled ammonia to track amidine formation pathways (e.g., nucleophilic substitution vs. Curtius rearrangement).
  • Kinetic Profiling: Monitor intermediate species via in-situ FTIR or LC-MS at timed intervals.
  • Control Experiments: Test for autocatalysis or solvent effects by omitting reagents or varying dielectric constants .

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate Trapping: Use scavenger resins (e.g., polymer-bound carbodiimide) to remove unreacted reagents.
  • Flow Chemistry: Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
  • DoE-Optimized Workup: Apply response surface methodology to refine extraction pH and solvent ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.